

(Ethoxymethoxy)cyclododecane chemical properties

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Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

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(Ethoxymethoxy)cyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane, also known by trade names such as Boisambrene Forte and Amberwood F, is a synthetic fragrance ingredient valued for its woody and amber-like scent profile. This technical guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol, analytical methodologies, and its primary biological effect of skin sensitization, including the associated signaling pathway.

Chemical and Physical Properties

(Ethoxymethoxy)cyclododecane is a high molecular weight ether with a distinct odor profile. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Compound Identification

Identifier	Value
CAS Number	58567-11-6[1][2][3]
IUPAC Name	(Ethoxymethoxy)cyclododecane
Molecular Formula	C ₁₅ H ₃₀ O ₂ [1][2][3]
Molecular Weight	242.40 g/mol [3]
SMILES	CCOCOC1CCCCCCCCCCC1[1]
InChI	InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3[2]
Synonyms	Formaldehyde cyclododecyl ethyl acetal, Boisambrene forte, Amberwood F[1][2]

Physicochemical Data

Property	Value
Appearance	Liquid
Boiling Point	287.3 °C at 760 mmHg[2]
Density	0.89 g/cm ³ [2]
Flash Point	85.3 °C[2]
Refractive Index	1.451[2]
Vapor Pressure	0.00433 mmHg at 25°C[2]
Solubility	Soluble in ethanol[3]

Experimental Protocols

Synthesis of (Ethoxymethoxy)cyclododecane

A plausible and efficient method for the synthesis of **(ethoxymethoxy)cyclododecane** involves the acid-catalyzed addition of cyclododecanol to ethyl vinyl ether. This reaction is a variation of the Williamson ether synthesis.

Materials:

- Cyclododecanol
- Ethyl vinyl ether
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanol in an excess of anhydrous diethyl ether.
- Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Slowly add ethyl vinyl ether to the reaction mixture at room temperature using a dropping funnel. An exothermic reaction may be observed.
- After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **(ethoxymethoxy)cyclododecane**.

Analytical Methods

The purity and identity of **(ethoxymethoxy)cyclododecane** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most common technique for the analysis of volatile fragrance compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Split or splitless, depending on the concentration.
- Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) allows for the separation of components with different boiling points.
- MS Detection: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of ethers.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- ^1H NMR: Protons on the carbon adjacent to the ether oxygen atoms (the -O-CH₂-O- and -O-CH- cyclododecane protons) are expected to show characteristic downfield shifts in the range of 3.4-4.5 ppm. The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene protons.[\[10\]](#)

- ^{13}C NMR: The carbon atoms directly bonded to the ether oxygen atoms will also exhibit a downfield shift, typically in the 50-80 ppm range.[11]

Biological Activity and Signaling Pathway

The primary biological effect of concern for **(ethoxymethoxy)cyclododecane**, as with many fragrance ingredients, is skin sensitization, which can lead to allergic contact dermatitis.

Skin Sensitization Signaling Pathway

The process of skin sensitization involves a complex series of events at the cellular and molecular level. The diagram below illustrates the key signaling pathway involved.



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